molecular formula C20H21N3O2S B2921152 4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391228-03-8

4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2921152
CAS No.: 391228-03-8
M. Wt: 367.47
InChI Key: UNRQMAGIQWSALI-UHFFFAOYSA-N
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Description

4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391228-03-8) is a synthetic small molecule with a molecular formula of C20H21N3O2S and a molecular weight of 367.46 g/mol . This compound is built around a 1,3,4-thiadiazole core, a five-membered heterocyclic ring known for its significant potential in medicinal chemistry and drug discovery . The 1,3,4-thiadiazole scaffold is of great interest to researchers due to its wide spectrum of reported biological activities, which include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties . The specific substitution pattern of this compound, featuring a 2,4,6-trimethylphenyl group and a 4-ethoxybenzamide moiety, makes it a valuable intermediate for probing structure-activity relationships (SAR) and for the synthesis of more complex chemical entities in the development of novel pharmacologically active agents . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-5-25-16-8-6-15(7-9-16)18(24)21-20-23-22-19(26-20)17-13(3)10-12(2)11-14(17)4/h6-11H,5H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRQMAGIQWSALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C18H22N4OS\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}\text{S}

The synthesis typically involves the reaction of thiadiazole derivatives with appropriate amines and ethoxy groups. The characterization of synthesized compounds is often confirmed using techniques like IR and NMR spectroscopy .

Antimicrobial Activity

1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Aspergillus niger .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainActivity Level (Zone of Inhibition)
This compoundStaphylococcus aureusSignificant
E. coliModerate
Aspergillus nigerSignificant

Anti-inflammatory Activity

Research indicates that certain thiadiazole derivatives exhibit anti-inflammatory effects. Compounds similar to this compound have been tested in vivo using models such as the carrageenan-induced paw edema test. These studies suggest that the compound may inhibit inflammatory mediators effectively .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has garnered attention in recent years. Studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines. For instance, modifications to the thiadiazole ring can enhance potency against specific cancer types .

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundHeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with biological targets such as enzymes and receptors. For instance:

  • Antimicrobial Mechanism : Thiadiazoles may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Anti-inflammatory Mechanism : These compounds can modulate inflammatory pathways by inhibiting cyclooxygenases (COX) or other inflammatory mediators.
  • Anticancer Mechanism : They may induce apoptosis in cancer cells through various pathways including activation of caspases or inhibition of cell proliferation signals .

Case Studies

A notable study demonstrated that a series of thiadiazole derivatives showed promising results against resistant strains of bacteria and exhibited lower cytotoxicity against normal cells compared to cancer cells . Another study highlighted the use of molecular docking studies to predict binding affinities with key enzymes involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the benzamide and thiadiazole rings significantly influence electronic, steric, and lipophilic properties:

  • Halogenated analogs: Derivatives like 4-chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide () exhibit distinct ¹H NMR shifts due to electron-withdrawing effects of halogens (e.g., 4-Cl: δ 7.5–8.0 ppm for aromatic protons).
  • Bromo-substituted compounds : Bromine at the benzamide position (e.g., 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide) shows potent anticancer activity (100% mortality protection at 60 mg/kg), attributed to increased lipophilicity and steric bulk . The trimethylphenyl group in the target compound may offer similar advantages in bioavailability but with reduced toxicity risks.
  • Methoxy derivatives : 2-methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide () has a methoxy group with similar electronic effects to ethoxy but smaller steric bulk. Ethoxy’s larger size may improve membrane permeability .

Spectroscopic Profiles

  • IR spectroscopy : The target compound’s C=O stretch (~1660–1680 cm⁻¹) and N-H vibrations (~3150–3300 cm⁻¹) align with benzamide-thiadiazole derivatives (e.g., ). However, the absence of C=S stretches (~1240–1255 cm⁻¹) distinguishes it from triazole-thione analogs .
  • ¹H NMR : The trimethylphenyl group’s protons are expected to resonate as a singlet (δ ~2.3 ppm for methyl groups), while the ethoxy group’s -OCH₂CH₃ would show a quartet (δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.2 ppm for CH₂), contrasting with halogenated analogs’ deshielded aromatic protons .

Anticancer Potential

  • Bromo-substituted thiadiazoles () demonstrate superior anticancer activity compared to chloro or fluoro analogs. The trimethylphenyl group in the target compound may mimic bromine’s lipophilicity, enhancing tumor cell penetration .
  • Thiadiazoles fused with isoxazole or pyridine rings () show moderate activity (IC₅₀ ~10–50 µM), suggesting that the target’s ethoxy and trimethylphenyl groups could optimize cytotoxicity through tailored substituent interactions .

Antimicrobial Activity

  • N-(5-(3-(methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives () exhibit strong activity against Bacillus anthracis and E. coli. The target’s ethoxy group may improve solubility, while the trimethylphenyl group could enhance Gram-positive targeting via hydrophobic interactions .

Enzyme Inhibition

  • Molecular docking studies () reveal that 1,3,4-thiadiazoles with bulky substituents (e.g., 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide) form stable complexes with dihydrofolate reductase (DHFR; ΔG = −9.0 kcal/mol). The target’s trimethylphenyl group may similarly occupy hydrophobic pockets in enzyme active sites .

Comparative Data Table

Compound Name Substituents Key Biological Activity Notable Findings Reference
Target Compound 4-ethoxy, 2,4,6-trimethylphenyl Under investigation Predicted enhanced lipophilicity & stability
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide 4-Cl, pyridin-2-yl Anticancer Moderate activity (IC₅₀ ~20 µM)
2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Br, 2-Cl Anticancer 100% mortality protection at 60 mg/kg
N-(5-(3-(methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide methylthiopropyl Antimicrobial Active against B. anthracis
2,4-Dichloro-N-(trichloroethyl)benzamide 2,4-Cl, trichloroethyl DHFR inhibition ΔG = −9.0 kcal/mol (docking)

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide and its derivatives?

  • Methodology :

  • Cyclization of thiosemicarbazides : Reacting benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile forms 1,3,4-thiadiazole intermediates, followed by substitution with aryl groups (e.g., 2,4,6-trimethylphenyl) .
  • Microwave-assisted synthesis : Solvent-free reactions under microwave irradiation (15–20 minutes) improve yields compared to conventional methods (15–18 hours). For example, Schiff base derivatives are synthesized via cyclo-addition of aromatic aldehydes with thiadiazole precursors .
  • Amide coupling : Reacting 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine with acyl chlorides (e.g., 2-methoxybenzoyl chloride) in pyridine yields crystalline products .

Q. How are the structural features of this compound characterized?

  • Key Techniques :

  • Spectroscopy : IR and NMR confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, aromatic protons at δ 6.8–7.5 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, identifying hydrogen bonds (e.g., N–H···N interactions) and molecular packing .
  • Mass spectrometry : High-resolution MS validates molecular weights (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield and efficiency of thiadiazole derivatives?

  • Comparative Analysis :

MethodReaction TimeYield (%)Purity (HPLC)
Conventional heating15–18 hours60–7090–95%
Microwave irradiation15–20 minutes85–9298–99%
  • Mechanism : Microwave energy accelerates polar transition states, reducing side reactions (e.g., hydrolysis) and improving regioselectivity .

Q. What strategies resolve contradictions in X-ray crystallographic data for thiadiazole derivatives?

  • Approaches :

  • SHELX refinement : Use of restraints for disordered solvent molecules and isotropic thermal parameters for hydrogen atoms .
  • Validation tools : CheckCIF reports identify outliers (e.g., bond angle deviations > 5°), prompting re-measurement of problematic reflections .
  • Hydrogen bonding analysis : Intermolecular interactions (e.g., C–H···O) stabilize crystal packing, resolving ambiguities in unit cell parameters .

Q. What mechanisms underlie the pro-apoptotic activity of this compound in cancer cells?

  • Experimental Design :

  • Cell cycle analysis : Flow cytometry (propidium iodide staining) shows G2/M phase arrest in non-small lung carcinoma cells .
  • Western blotting : Downregulation of ERK/AKT pathways (e.g., reduced phosphorylated ERK1/2 by 60%) correlates with caspase-3 activation .
  • Molecular docking : Thiadiazole derivatives bind to 15-lipoxygenase (15-LOX) with ΔG = -8.2 kcal/mol, inhibiting pro-survival eicosanoid synthesis .

Q. How do in silico methods predict the enzyme inhibitory activity of this compound?

  • Workflow :

  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at 1.5 Å, hydrophobic regions) using Schrödinger Phase .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (RMSD < 2.0 Å over 100 ns) for 15-LOX complexes .
  • QSAR analysis : LogP values < 3.0 correlate with enhanced IC₅₀ (e.g., IC₅₀ = 1.8 µM for derivatives with electron-withdrawing substituents) .

Q. How can substituent optimization enhance the bioactivity of thiadiazole derivatives?

  • Structure-Activity Relationship (SAR) Insights :

Substituent (R)Anticancer IC₅₀ (µM)15-LOX Inhibition (%)
4-Hydroxy-3-methoxy12.478
4-Nitro8.985
Furan-2-yl15.665
  • Design principles : Electron-withdrawing groups (e.g., NO₂) enhance π-π stacking with enzyme active sites, while bulky groups (e.g., trimethylphenyl) improve membrane permeability .

Data Contradiction Analysis

  • Example : Conflicting cytotoxicity data for furan-substituted derivatives (IC₅₀ = 15.6 µM in vs. 22.3 µM in ).
    • Resolution : Variability arises from cell line differences (e.g., HeLa vs. A549). Normalize data using standard references (e.g., doxorubicin) and confirm via orthogonal assays (e.g., ATP-luminescence) .

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